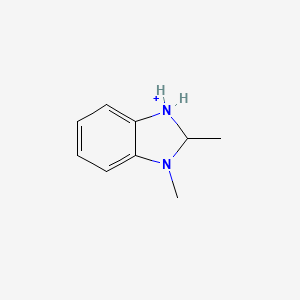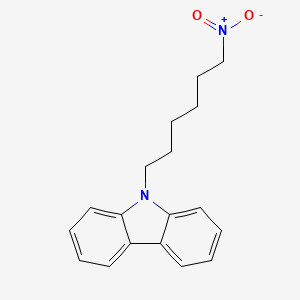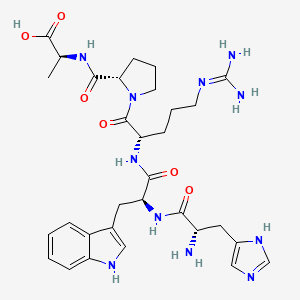![molecular formula C16H24N2Si2 B12532211 4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine CAS No. 676243-91-7](/img/structure/B12532211.png)
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine is a compound that features a benzene ring substituted with two ethynyl groups, each bearing a trimethylsilyl group, and two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine typically involves the reaction of a benzene derivative with trimethylsilylacetylene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .
Scientific Research Applications
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine exerts its effects depends on its specific application. In general, the compound can interact with molecular targets through its functional groups, such as the amine and ethynyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(trimethylsilyl)ethynyl]benzene: A similar compound with ethynyl groups at the 1 and 4 positions of the benzene ring.
1,2-Bis[(trimethylsilyl)ethynyl]benzene: Another similar compound with ethynyl groups at the 1 and 2 positions, but without the amine groups.
Uniqueness
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine is unique due to the presence of both ethynyl and amine groups on the benzene ring.
Properties
CAS No. |
676243-91-7 |
|---|---|
Molecular Formula |
C16H24N2Si2 |
Molecular Weight |
300.54 g/mol |
IUPAC Name |
4,5-bis(2-trimethylsilylethynyl)benzene-1,2-diamine |
InChI |
InChI=1S/C16H24N2Si2/c1-19(2,3)9-7-13-11-15(17)16(18)12-14(13)8-10-20(4,5)6/h11-12H,17-18H2,1-6H3 |
InChI Key |
VNFZDUNJKNCNPI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1C#C[Si](C)(C)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)

![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
